6-(1H-Tetrazol-5-yl)pyridin-3-amine
Overview
Description
6-(1H-Tetrazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both a tetrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Tetrazol-5-yl)pyridin-3-amine typically involves multicomponent reactions. One common method is the azido-Ugi-deprotection reaction followed by an acetic anhydride-mediated N-acylation-cyclization process . This method allows for the creation of diverse analogues by employing various commercial anhydrides, acid chlorides, and acids as acyl components .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. These methods often utilize microwave-assisted reactions and other advanced techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Tetrazol-5-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the tetrazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
6-(1H-Tetrazol-5-yl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-Tetrazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2), a serine/threonine protein kinase involved in various cellular processes . The compound binds to the active site of CK2, thereby inhibiting its activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetrazol-5-yl)thieno[2,3-b]pyridine: Similar in structure but contains a thieno ring instead of a pyridine ring.
1-Tetrazolylimidazo[1,5-a]pyridine: Contains an imidazo ring fused to the pyridine ring.
Uniqueness
6-(1H-Tetrazol-5-yl)pyridin-3-amine is unique due to its combination of a tetrazole and pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2H-tetrazol-5-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,7H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHCFCFBEVMIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908581-41-9 | |
Record name | 6-(1H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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